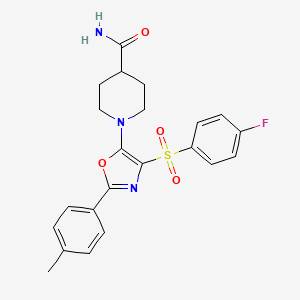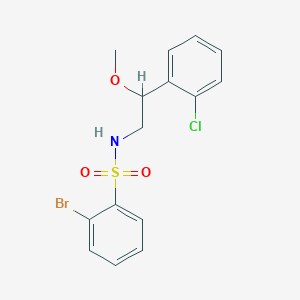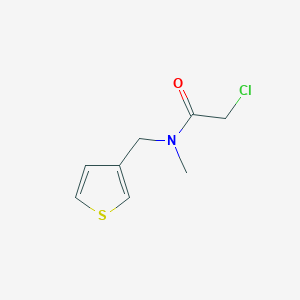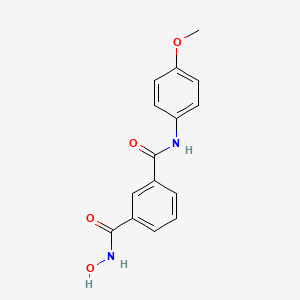
1-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperidine-4-carboxamide” appears to be a complex organic molecule. It contains several functional groups including a fluorophenyl group, a tolyl group, an oxazole ring, a piperidine ring, and a carboxamide group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the various functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis of these properties for this compound.Scientific Research Applications
Synthesis and Biological Activity
This compound's scientific research applications primarily revolve around its synthesis and evaluation in various biological activities. Although the exact compound wasn't directly found in the literature, related compounds offer insight into potential applications and methodologies that might apply.
Synthesis of Related Compounds : A study detailed the synthesis of various benzoic acid derivatives exhibiting hypoglycemic activities, demonstrating the importance of structural modifications in enhancing biological activity. These modifications can serve as a basis for synthesizing and exploring the activities of compounds like 1-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperidine-4-carboxamide (Grell et al., 1998).
Antimicrobial and Antibacterial Activities : Compounds containing piperidine and sulfonamide moieties, similar in structure to the subject compound, have been synthesized and showed promising antimicrobial and antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Makki et al., 2016).
Anticancer Potential : A series of compounds structurally related to the subject compound, featuring a piperidine moiety, were synthesized and evaluated for their anticancer activities. These studies indicate the potential of such compounds in anticancer drug development, highlighting a possible research application for the subject compound as well (Rehman et al., 2018).
Chemical Synthesis Methodologies : The compound's complex structure invites research into novel synthesis methodologies. Studies on related compounds, like those involving sulfomethylation of polyazamacrocycles, provide insights into synthetic strategies that could be applicable (van Westrenen & Sherry, 1992).
Cannabinoid Receptor Studies : The compound's structural features, especially the presence of piperidine and carboxamide groups, suggest its potential use in studying cannabinoid receptors. Analogous compounds have been synthesized for this purpose, indicating a possible application in neurological research (Katoch-Rouse & Horti, 2003).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of these aspects for this compound.
Future Directions
Future research on this compound would likely involve a detailed study of its synthesis, structure, reactivity, mechanism of action, and safety profile.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-14-2-4-16(5-3-14)20-25-21(31(28,29)18-8-6-17(23)7-9-18)22(30-20)26-12-10-15(11-13-26)19(24)27/h2-9,15H,10-13H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLDRULRBNBITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)



![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)
![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)